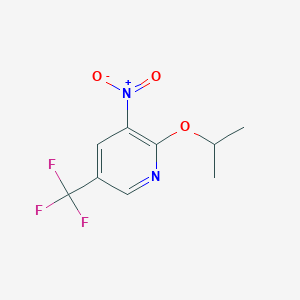
1-Fluoro-2-(4-nitrophenoxy)benzene
概要
説明
1-Fluoro-2-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H8FNO3. It is a derivative of benzene, where a fluorine atom and a nitrophenoxy group are substituted on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Fluoro-2-(4-nitrophenoxy)benzene can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution reaction. For example, the reaction of 1-fluoro-2,4-dinitrobenzene with phenol in the presence of a base can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated nitrophenoxybenzene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in these reactions include methanol and other polar aprotic solvents.
化学反応の分析
Types of Reactions
1-Fluoro-2-(4-nitrophenoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): This reaction involves the substitution of the fluorine atom by a nucleophile, such as hydroxide ion, under basic conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include bases like sodium hydroxide or potassium hydroxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Major Products
From Nucleophilic Aromatic Substitution: The major product is the substituted benzene derivative where the fluorine atom is replaced by the nucleophile.
From Reduction: The major product is the corresponding amine derivative, such as 4-(4-fluorophenoxy)benzenamine.
科学的研究の応用
1-Fluoro-2-(4-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory and anti-tumor properties.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1-fluoro-2-(4-nitrophenoxy)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the substitution of the fluorine atom . In reduction reactions, the nitro group is reduced to an amine group through the transfer of hydrogen atoms catalyzed by palladium on carbon.
類似化合物との比較
1-Fluoro-2-(4-nitrophenoxy)benzene can be compared with other similar compounds, such as:
2-Fluoronitrobenzene: This compound has a similar structure but lacks the phenoxy group.
4-Fluoronitrobenzene: This isomer has the nitro and fluorine groups in different positions on the benzene ring, leading to different reactivity and properties.
The uniqueness of this compound lies in the presence of both electron-withdrawing (nitro) and electron-donating (phenoxy) groups, which modulate its reactivity and make it a versatile compound in various chemical reactions.
特性
IUPAC Name |
1-fluoro-2-(4-nitrophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVANJFVMCRFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidin-1-ium-2-carboxylate](/img/structure/B8030565.png)







![[5-Nitro-2-(trifluoromethoxy)phenyl]methanol](/img/structure/B8030631.png)
![1-[(3-Chloro-4-nitrophenyl)methyl]piperidine](/img/structure/B8030639.png)
![4-[(2-Chloro-6-nitrophenyl)methyl]morpholine](/img/structure/B8030643.png)



